molecular formula C8H11N5 B3046033 1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine CAS No. 118430-79-8

1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Cat. No. B3046033
CAS RN: 118430-79-8
M. Wt: 177.21 g/mol
InChI Key: JDOZOTRVLBIFTM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole is a similar heterocyclic ring, but with two adjacent nitrogen atoms. These structures are found in many biologically active molecules and pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, imidazole and pyrazole rings are known to participate in a variety of chemical reactions due to the presence of nitrogen atoms and the aromatic nature of the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by the presence of the imidazole and pyrazole rings, as well as the attached methyl groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many imidazole and pyrazole derivatives exhibit a wide range of biological activities .

Future Directions

The future directions for research on your compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by imidazole and pyrazole derivatives, it could be of interest in the development of new drugs .

properties

IUPAC Name

2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12-4-3-10-8(12)6-5-7(9)13(2)11-6/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOZOTRVLBIFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NN(C(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551373
Record name 1-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

CAS RN

118430-79-8
Record name 1-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

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